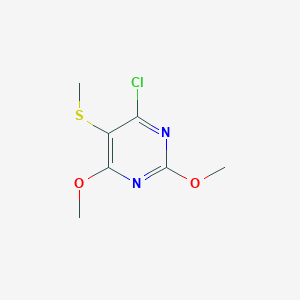
2-(Acetylhydrazono)-2-phenylacetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Acetylhydrazono)-2-phenylacetohydrazide is an organic compound that has garnered interest in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(Acetylhydrazono)-2-phenylacetohydrazide can be synthesized through a multi-step process. The initial step involves the conversion of phenylglyoxylic acid methyl ester to its 2-acetylhydrazone derivative by reacting with acetylhydrazine . This intermediate is then reacted with hydrazine hydrate to form phenylglyoxylic acid hydrazide-2-acetylhydrazone . The reaction is typically carried out in the presence of a polar organic solvent at temperatures ranging from 0°C to 50°C .
Industrial Production Methods
Industrial production methods for phenylglyoxylic acid hydrazide-2-acetylhydrazone are similar to laboratory synthesis but are optimized for larger scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Acetylhydrazono)-2-phenylacetohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields.
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted phenylglyoxylic acid derivatives .
Wissenschaftliche Forschungsanwendungen
2-(Acetylhydrazono)-2-phenylacetohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of herbicides and other agrochemicals
Wirkmechanismus
The mechanism of action of phenylglyoxylic acid hydrazide-2-acetylhydrazone involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but it is known to interact with various proteins and enzymes .
Vergleich Mit ähnlichen Verbindungen
2-(Acetylhydrazono)-2-phenylacetohydrazide can be compared with other similar compounds such as:
Phenylglyoxylic acid methyl ester 2-acetylhydrazone: This compound is an intermediate in the synthesis of phenylglyoxylic acid hydrazide-2-acetylhydrazone and shares similar chemical properties.
Acyl hydrazides: These compounds are structurally related and have similar reactivity patterns.
This compound is unique due to its specific structural features and the range of reactions it can undergo, making it a valuable compound in various fields of research.
Eigenschaften
Molekularformel |
C10H12N4O2 |
|---|---|
Molekulargewicht |
220.23 g/mol |
IUPAC-Name |
N-[(2-hydrazinyl-2-oxo-1-phenylethylidene)amino]acetamide |
InChI |
InChI=1S/C10H12N4O2/c1-7(15)13-14-9(10(16)12-11)8-5-3-2-4-6-8/h2-6H,11H2,1H3,(H,12,16)(H,13,15) |
InChI-Schlüssel |
GMMXCUJVWPKZDL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NN=C(C1=CC=CC=C1)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[1-(2,6-dichloro-5-methoxypyrimidin-4-yl)oxycyclopropyl]methanol](/img/structure/B8630413.png)

![3-{4-[(3-Cyanophenyl)methoxy]phenyl}-N-methylprop-2-enamide](/img/structure/B8630436.png)
![4-[(Methylsulfanyl)methoxy]-2-nitroaniline](/img/structure/B8630437.png)


![4,5-dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8630461.png)

